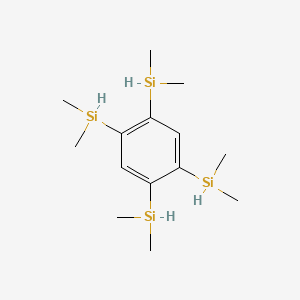
1,2,4,5-Tetrakis(dimethylsilyl)benzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,2,4,5-四(二甲基硅基)苯是一种有机硅化合物,其特征在于苯环上连接着四个二甲基硅基。该化合物因其独特的结构而引人注目,赋予了其独特的化学性质和反应活性。它被用于各种科学和工业应用,特别是在先进材料和聚合物的合成中。
准备方法
合成路线及反应条件
1,2,4,5-四(二甲基硅基)苯可以通过铂络合物催化的脱氢双硅烷化反应合成。这涉及在铂催化剂存在下,1,2,4,5-四(二甲基硅基)苯与环状二炔的反应。反应条件通常包括使用铂络合物,例如(乙烯)双(三苯基膦)铂,它促进脱氢硅烷化过程 .
工业生产方法
虽然关于1,2,4,5-四(二甲基硅基)苯的具体工业生产方法没有被广泛记录,但合成过程通常遵循有机硅化学的原理。工业生产可能涉及扩大实验室合成方法,优化反应条件,并确保最终产品的纯度和产率。
化学反应分析
反应类型
1,2,4,5-四(二甲基硅基)苯会发生各种化学反应,包括:
脱氢硅烷化: 这种反应涉及氢原子的去除和硅碳键的形成。
常用试剂和条件
铂络合物催化剂: 用于脱氢硅烷化反应。
环状二炔: 形成梯形聚合物的反应物。
溶剂: 常用溶剂包括四氢呋喃和其他适合有机硅反应的有机溶剂。
主要产物
梯形聚合物: 通过脱氢双硅烷化反应形成,这些聚合物具有高热稳定性和导电性.
科学研究应用
1,2,4,5-四(二甲基硅基)苯在科学研究中有多种应用,包括:
材料科学: 用于合成先进材料,例如梯形聚合物,由于其热稳定性和导电性,它们在电子和光子学领域有应用.
聚合物化学: 该化合物是生产具有独特性能的硅基聚合物的关键中间体.
催化: 用于涉及有机硅化合物的催化过程。
作用机制
1,2,4,5-四(二甲基硅基)苯的作用机制主要涉及其发生脱氢硅烷化反应的能力。铂络合物催化剂促进氢原子的去除和硅碳键的形成,从而导致梯形聚合物的形成。这些聚合物由于硅和碳原子的独特排列而表现出高热稳定性和导电性 .
相似化合物的比较
类似化合物
1,2,4,5-四(4-甲酰基苯基)苯: 另一种具有类似结构特征但具有不同官能团的有机硅化合物.
1,2,4,5-四(4-羧基苯基)苯: 含有羧基而不是二甲基硅基,导致不同的化学性质和应用.
独特性
1,2,4,5-四(二甲基硅基)苯因其二甲基硅基的特定排列而独一无二,赋予了其独特的反应性和性质。它形成具有高热稳定性和导电性的梯形聚合物的能力使其与其他类似化合物区别开来。
属性
分子式 |
C14H30Si4 |
|---|---|
分子量 |
310.73 g/mol |
IUPAC 名称 |
dimethyl-[2,4,5-tris(dimethylsilyl)phenyl]silane |
InChI |
InChI=1S/C14H30Si4/c1-15(2)11-9-13(17(5)6)14(18(7)8)10-12(11)16(3)4/h9-10,15-18H,1-8H3 |
InChI 键 |
IELJCLAGTSXSPF-UHFFFAOYSA-N |
规范 SMILES |
C[SiH](C)C1=CC(=C(C=C1[SiH](C)C)[SiH](C)C)[SiH](C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


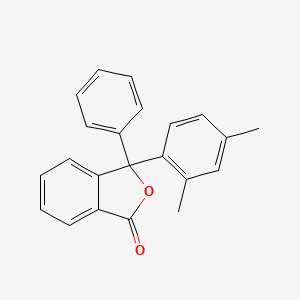

![N'-[(E)-(4-chlorophenyl)methylidene]-2-phenoxyacetohydrazide](/img/structure/B11947513.png)
![(5S)-5-({[Tri(propan-2-yl)silyl]oxy}methyl)oxolan-2-one](/img/structure/B11947522.png)


![{[(1E)-1-Propenylsulfonyl]methyl}benzene](/img/structure/B11947537.png)
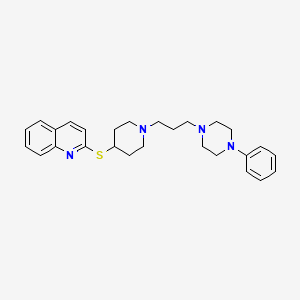
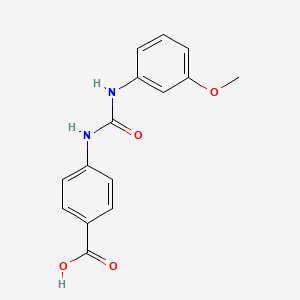
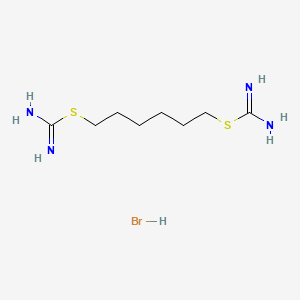


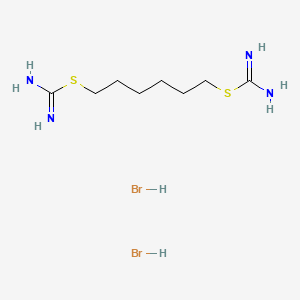
![Triphenyl[(phenylsulfanyl)methyl]phosphonium chloride](/img/structure/B11947590.png)
